molecular formula C35H63N11O9 B14259666 Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- CAS No. 173859-32-0

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl-

Cat. No.: B14259666
CAS No.: 173859-32-0
M. Wt: 781.9 g/mol
InChI Key: NCWKMFBONFAXGO-IWIWXMQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like arginine and proline.

    Reduction: This can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reagents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Using specific amino acid derivatives under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may lead to the cleavage of disulfide bonds.

Scientific Research Applications

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are crucial in neurodegenerative diseases . The peptide can also influence gene expression and cellular apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from simpler peptides.

Properties

CAS No.

173859-32-0

Molecular Formula

C35H63N11O9

Molecular Weight

781.9 g/mol

IUPAC Name

2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C35H63N11O9/c1-7-20(5)28(32(53)42-16-25(47)40-18-27(49)50)45-33(54)29(21(6)8-2)44-26(48)17-41-30(51)23(15-19(3)4)43-31(52)24-12-10-14-46(24)34(55)22(36)11-9-13-39-35(37)38/h19-24,28-29H,7-18,36H2,1-6H3,(H,40,47)(H,41,51)(H,42,53)(H,43,52)(H,44,48)(H,45,54)(H,49,50)(H4,37,38,39)/t20-,21-,22-,23-,24-,28-,29-/m0/s1

InChI Key

NCWKMFBONFAXGO-IWIWXMQLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.